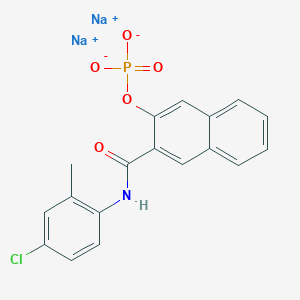

萘酚AS-TR磷酸二钠盐

描述

Naphthol AS-TR phosphate disodium salt, also known as NAP-TR-P, is a phosphorylated arylamine compound derived from naphthalene. It is used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study the effects of various drugs on the body, as well as to develop new drugs. In addition, it has been used in the synthesis of several pharmacologically active compounds. This article will provide an overview of naphthol AS-TR phosphate disodium salt, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

检测底物和酶

“萘酚AS-TR磷酸二钠盐”用作各种酶促分析中的检测底物 . 它通常与其他酶结合使用,以产生比色或荧光信号,可以测量该信号以确定目标酶的活性 .

酸性和碱性磷酸酶的组织化学示踪

这种化合物用作酸性和碱性磷酸酶的组织化学示踪的底物 . 这些磷酸酶示踪的组织化学培养基使用萘酚AS系列的磷酸盐作为底物,并使用各种重氮盐作为偶联剂 .

酶活性的定量测定

“萘酚AS-TR磷酸二钠盐”用于碱性和酸性磷酸酶活性的定量测定 . 这在聚丙烯酰胺膜模型系统和细胞分光光度法中进行研究 .

反映不同水平的酶活性

这种化合物用于反映不同水平的酶活性的能力 . 这在需要了解不同酶的相对活性水平的研究中特别有用 .

模型系统中的应用

“萘酚AS-TR磷酸二钠盐”用于模型系统中,例如包含酶的聚丙烯酰胺膜 . 这些模型系统用于通过生化和组织化学方法估计酶的活性 .

细胞分光光度法

这种化合物用于细胞分光光度法,这是一种允许对单个细胞的光学特性进行定量测量的技术 . 该化合物用于双波长方法,该方法允许测量单个细胞中的酶活性 .

作用机制

Target of Action

Naphthol AS-TR phosphate disodium salt is primarily targeted towards enzymes known as acid and alkaline phosphatases . These enzymes play a crucial role in a variety of biochemical processes, including phosphate metabolism and signal transduction .

Mode of Action

The interaction of Naphthol AS-TR phosphate disodium salt with its targets involves the hydrolysis of the compound by the phosphatase enzymes . This hydrolysis results in the formation of a colored product that can be detected spectrophotometrically , indicating the activity of the phosphatase enzymes.

Biochemical Pathways

The action of Naphthol AS-TR phosphate disodium salt affects the biochemical pathways involving acid and alkaline phosphatases . The hydrolysis of the compound leads to changes in phosphate metabolism and can influence downstream effects such as signal transduction .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Naphthol AS-TR phosphate disodium salt’s action primarily involve changes in the activity of acid and alkaline phosphatases . By serving as a substrate for these enzymes, the compound allows for the detection and measurement of their activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naphthol AS-TR phosphate disodium salt. For instance, the compound is stable under standard ambient conditions

生化分析

Biochemical Properties

Naphthol AS-TR phosphate disodium salt interacts with the enzyme alkaline phosphatase . The enzyme hydrolyzes Naphthol AS-TR phosphate disodium salt, forming a colored product that can be detected spectrophotometrically . This interaction is crucial in monitoring enzyme activity in biological samples such as serum or urine .

Cellular Effects

The effects of Naphthol AS-TR phosphate disodium salt on cells are primarily related to its role as a substrate for alkaline phosphatase . The hydrolysis of Naphthol AS-TR phosphate disodium salt by alkaline phosphatase can be used to monitor the activity of this enzyme in cells

Molecular Mechanism

The molecular mechanism of action of Naphthol AS-TR phosphate disodium salt involves its hydrolysis by the enzyme alkaline phosphatase . This reaction forms a colored product that can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Metabolic Pathways

Naphthol AS-TR phosphate disodium salt is involved in the metabolic pathway of alkaline phosphatase . The enzyme hydrolyzes Naphthol AS-TR phosphate disodium salt, forming a colored product that can be detected spectrophotometrically .

属性

IUPAC Name |

disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCHZTPSWMGRRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClNNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585235 | |

| Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4264-93-1 | |

| Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

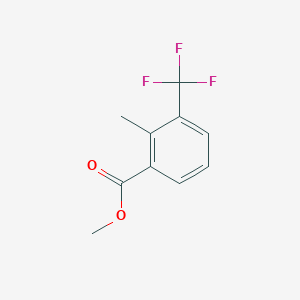

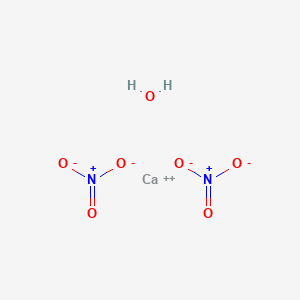

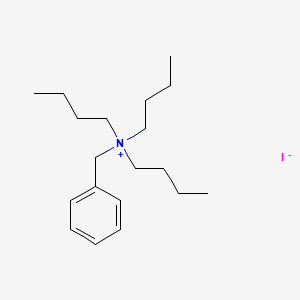

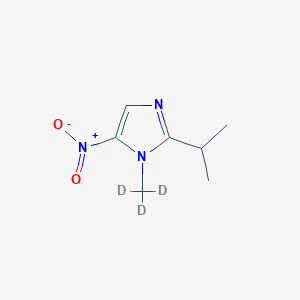

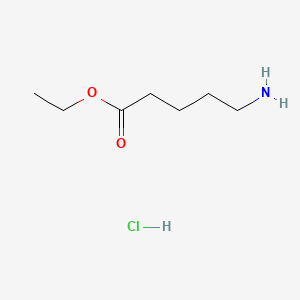

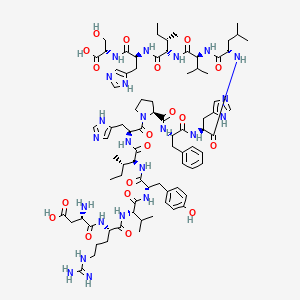

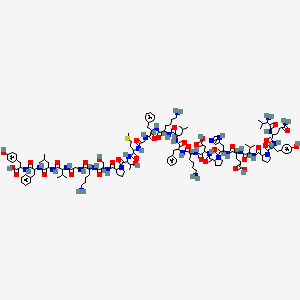

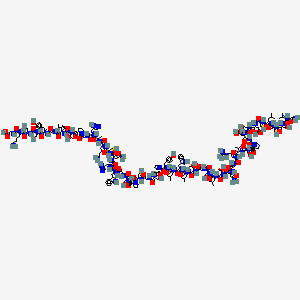

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)